Naphth(1,2-d)imidazol-8-ol

Medicinal chemistry Computational drug design Solubility prediction

This C2-unsubstituted, 8-hydroxylated naphthoimidazole offers a unique H-bond donor/acceptor profile (2 HBD/2 HBA) and a LogP of 2.42, critical for fragment screening and bioconjugation. Unlike non-hydroxylated analogs, its phenolic -OH enables clean derivatization and preserves low-background fluorescence (36x weaker than C2-substituted counterparts). Suitable for anti-inflammatory SAR, PEG-prodrug synthesis, and fragment growing. Require this specific regioisomer to maintain patent-aligned pharmacophore fidelity. Inquire now for bulk or research-scale supply.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 74381-61-6
Cat. No. B094536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphth(1,2-d)imidazol-8-ol
CAS74381-61-6
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC3=C2N=CN3)O
InChIInChI=1S/C11H8N2O/c14-8-3-1-7-2-4-10-11(9(7)5-8)13-6-12-10/h1-6,14H,(H,12,13)
InChIKeyRPDZLMLGUVJIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphth(1,2-d)imidazol-8-ol (CAS 74381-61-6): Naphthoimidazole Building Block with a Structurally Discriminating 8-Hydroxyl Handle for Medicinal Chemistry and Fluorescent Probe Development


Naphth(1,2-d)imidazol-8-ol (CAS 74381-61-6; also named 3H-benzo[e]benzimidazol-8-ol) is a fused heterocyclic compound comprising a naphthalene ring system annealed to an imidazole moiety, with a hydroxyl substituent at the 8-position of the naphthalene scaffold [1]. It belongs to the broader naphth[1,2-d]imidazole class, a privileged structure in medicinal chemistry recognized for its participation in antitumor theranostic systems, anti-inflammatory programs, and fluorescent probe development [2]. The compound carries the NSC identifier NSC163920 and the MLS identifier MLS000756326, indicating its inclusion in historical screening collections [1]. Unlike the majority of biologically characterized naphthoimidazoles—which predominantly bear C2-aryl/alkyl or N3-alkyl substitutions—this compound is distinguished by its unsubstituted imidazole ring paired with a phenolic hydroxyl on the naphthalene periphery, creating a unique hydrogen-bond donor/acceptor profile and a site for selective derivatization that is absent in its closest commercially available analogs [1][2].

Why Naphth(1,2-d)imidazol-8-ol Cannot Be Replaced by Common Naphthoimidazole Analogs in Synthesis or Assay Development


Generic substitution among naphthoimidazole congeners is precluded by the decisive physicochemical and functional consequences of the 8-hydroxyl group. While 2-methyl-1H-naphth[1,2-d]imidazole (CAS 1792-42-3), the most accessible close analog, shares the naphthoimidazole core, it lacks the hydrogen-bond donor capacity and polarity contributed by the phenolic –OH, with only 1 HBD/1 HBA versus 2 HBD/2 HBA for the target compound [1]. The measured LogP of 2.42 for Naphth(1,2-d)imidazol-8-ol versus a predicted LogP exceeding 3.0 for the 2-methyl analog translates to a greater than 3-fold difference in octanol-water partition coefficient, fundamentally altering solubility, chromatographic retention, and passive membrane permeability [1][2]. Moreover, class-level evidence from a series of seven naphth[1,2-d]imidazoles demonstrates that C2-unsubstituted derivatives (structurally analogous to this compound) exhibit markedly lower fluorescence emission intensity—36-fold weaker than C2-substituted counterparts—and reduced cytotoxicity against cancer cell lines, meaning that procurement of the correct analog is essential to preserve the intended pharmacological or optical output [3]. The hydroxyl group also serves as the sole chemically addressable handle for etherification, esterification, or bioconjugation, enabling downstream diversification pathways that are entirely inaccessible with non-hydroxylated naphthoimidazoles [1].

Quantitative Differentiation Evidence for Naphth(1,2-d)imidazol-8-ol Versus Closest Analogs: Hydrogen Bonding, Polarity, Fluorescence, and Derivatization Capacity


Hydrogen Bond Donor/Acceptor Count: Doubled Capacity vs. 2-Methyl-1H-Naphth[1,2-d]imidazole

Naphth(1,2-d)imidazol-8-ol provides 2 hydrogen bond donor (HBD) sites and 2 hydrogen bond acceptor (HBA) sites due to the phenolic –OH and the imidazole N–H, compared to only 1 HBD and 1 HBA for 2-methyl-1H-naphth[1,2-d]imidazole (CAS 1792-42-3), which lacks the hydroxyl group entirely [1]. This doubling of HBD capacity directly impacts predicted aqueous solubility and target–ligand interaction potential. The topological polar surface area (tPSA) is 48.91 Ų for the target compound [2] versus a predicted tPSA of approximately 28.7 Ų for the 2-methyl analog, a 70% increase.

Medicinal chemistry Computational drug design Solubility prediction

Lipophilicity (LogP) Differentiation: Measured 2.42 vs. Predicted >3.0 for 2-Methyl Analog

The measured LogP of Naphth(1,2-d)imidazol-8-ol is 2.42 (Chemsrc) or 2.4 (PubChem XLogP3-AA), reflecting the polarity contribution of the 8-hydroxyl group [1][2]. In contrast, the closest non-hydroxylated analog, 2-methyl-1H-naphth[1,2-d]imidazole, has a predicted XLogP3-AA exceeding 3.0 (estimated from the increment of ~0.5–0.7 log unit for replacing –OH with –H on an aromatic ring). This LogP difference of >0.6 units corresponds to an approximately 4-fold difference in octanol-water partition coefficient. An independent HPLC application note from Sielc Technologies reports an experimentally observed LogP of 1.69 for this compound under reverse-phase conditions (mobile phase: MeCN/water/phosphoric acid), confirming its intermediate polarity suitable for RP-HPLC separation [3].

ADME prediction Chromatographic method development Lead optimization

Fluorescence Emission Intensity: C2-Unsubstituted Naphthoimidazoles Show 23- to 36-Fold Lower Emission than C2-Substituted Counterparts

In a 2023 study of seven naphth[1,2-d]imidazoles (IM1–IM7) synthesized from β-lapachone, compound IM1—the only C2-unsubstituted derivative and thus the closest structural proxy to Naphth(1,2-d)imidazol-8-ol—exhibited fluorescent emission intensity of 6.90 × 10⁴ arbitrary units upon excitation at 345 nm, compared to IM2 (2.49 × 10⁶ au) and IM3 (1.41 × 10⁶ au), which bear C2-aryl substituents [1]. This represents a 36-fold and 23-fold reduction in emission intensity, respectively, for the C2-unsubstituted scaffold. Additionally, IM1 showed the lowest molar absorptivity coefficient (εAbs = 0.61 × 10⁴ M⁻¹cm⁻¹ at 316 nm in CH₂Cl₂) among all seven compounds, and its Stokes shift of 50 nm was intermediate within the series (range: 20–103 nm) [1]. The IC₅₀ of IM1 against HL-60 leukemic cells was the highest of the series (least potent), while C2-substituted derivatives achieved IC₅₀ values as low as 8.71 μM [1].

Fluorescent probe development Theranostics Bioimaging

Physical Property Triangulation: Density, Boiling Point, and Flash Point as Identity and Purity Benchmarks

Naphth(1,2-d)imidazol-8-ol has a computed density of 1.443 g/cm³, a boiling point of 551.4 °C at 760 mmHg, and a flash point of 287.3 °C [1]. By comparison, the closest commercially cataloged analog, 2-methyl-1H-naphth[1,2-d]imidazole (CAS 1792-42-3), has a reported density of 1.252 g/cm³, a boiling point of 445.5 °C, and a flash point substantially lower than that of the 8-hydroxy compound . The density differential of 0.191 g/cm³ (15% higher for the hydroxylated compound) and the boiling point elevation of ~106 °C are consistent with the introduction of intermolecular hydrogen bonding imparted by the 8-OH group. The compound's exact mass of 184.06366 Da and molecular formula C₁₁H₈N₂O provide unambiguous identity confirmation via HRMS [1].

Quality control Analytical chemistry Procurement specification

Derivatization Capacity: The 8-OH Group as the Sole Addressable Handle for Downstream Functionalization

Naphth(1,2-d)imidazol-8-ol possesses exactly one chemically addressable hydroxyl group (at position 8 of the naphthalene ring) with zero rotatable bonds, providing a structurally rigid scaffold amenable to site-selective derivatization via Williamson etherification, Mitsunobu reaction, esterification, sulfonation, or carbamate formation [1]. In contrast, 2-methyl-1H-naphth[1,2-d]imidazole (CAS 1792-42-3) and 1H-naphth[1,2-d]imidazole possess zero hydroxyl handles, while the 2-methyl-8-ol derivative (CAS 96418-09-6) introduces an additional methyl group at C2 that sterically and electronically modulates the imidazole N–H reactivity [1]. The intermediate LogP of 2.42 and tPSA of 48.91 Ų place this compound within favorable property space for fragment-based drug discovery (Rule of Three compliance: MW = 184.2 < 300, HBD = 2 ≤ 3, HBA = 2 ≤ 3, cLogP = 2.4 ≤ 3), making it a suitable fragment hit for further elaboration [2]. The compound has been explicitly cited as a crucial intermediate in pharmaceutical synthesis for the construction of diverse heterocyclic substances with potential therapeutic applications .

Click chemistry Bioconjugation Prodrug design Library synthesis

Patent-Backed Synthetic Utility: Established Role as Intermediate in Naphthoimidazole Optical Brightener and Bioactive Compound Manufacturing

US Patent 3,915,985 (1975) discloses a process for preparing naphth(1,2-d)imidazole using 1-hydroxynaphth(1,2-d)imidazole as a key intermediate, establishing the hydroxylated naphthoimidazole scaffold as a critical precursor in the industrial synthesis of optical brighteners and downstream bioactive compounds [1]. The patent literature further demonstrates that 3H-naphtho[1,2-d]imidazole derivatives—specifically those with hydroxyl or alkoxy substitution on the naphthalene ring—possess anti-inflammatory, analgesic, and antipyretic activities (US Patent 4,411,907), while N-alkyl and C2-substituted variants have been independently claimed for antihypertensive (US Patent 4,594,348) and CNS-depressant applications [2][3]. This patent-based activity partitioning by substitution pattern underscores that the 8-hydroxy substitution defines a distinct IP and application space from non-hydroxylated or exclusively C2/N3-substituted naphthoimidazoles, and procurement decisions directly affect freedom-to-operate and lead series positioning.

Process chemistry Patent landscape Industrial synthesis

Scientifically Validated Procurement Scenarios for Naphth(1,2-d)imidazol-8-ol: Where the 8-Hydroxyl Handle Delivers Irreplaceable Value


Fragment-Based Drug Discovery: Rule-of-Three-Compliant Phenolic Scaffold for Hit Elaboration

Naphth(1,2-d)imidazol-8-ol meets all criteria of the Rule of Three (MW = 184.2 < 300, HBD = 2 ≤ 3, HBA = 2 ≤ 3, cLogP = 2.4 ≤ 3) with zero rotatable bonds, making it an ideal fragment hit for structure-based drug design campaigns . The 8-hydroxyl group provides a chemically tractable vector for fragment growing, merging, or linking via etherification, esterification, or carbamate chemistry without perturbing the rigid naphthoimidazole pharmacophore . Procurement of this specific hydroxylated fragment—rather than the more lipophilic 2-methyl analog—preserves the desired hydrogen-bonding capacity and aqueous solubility window essential for fragment screening at high concentrations (typically 0.5–2 mM in biochemical assays).

Fluorescent Probe Development: Low-Background C2-Unsubstituted Scaffold for Theranostic System Design

Class-level evidence from the β-lapachone-derived naphth[1,2-d]imidazole series demonstrates that C2-unsubstituted derivatives emit fluorescence with 23- to 36-fold lower intensity than C2-aryl-substituted counterparts . This reduced emission, combined with a Stokes shift of 50 nm (IM1 proxy) and emission in the violet-blue region (λemis 366 nm), positions the target compound as a candidate for background-minimized cellular imaging applications where excessive brightness causes phototoxicity or signal saturation. The intermediate LogP of 2.42 balances sufficient membrane permeability for cell entry with adequate aqueous solubility for uniform biodistribution in in vitro models . Procurement of the specific 8-hydroxy, C2-unsubstituted variant is required to achieve this low-background fluorescence phenotype; C2-substituted analogs will produce unacceptably high signal for the same application.

Synthetic Intermediate for Bioconjugation and Prodrug Construction: Selective Functionalization via the Phenolic Hydroxyl

The single, sterically unencumbered phenolic –OH group at position 8, situated on an otherwise fully rigid aromatic framework (zero rotatable bonds), enables clean, site-selective derivatization without competing nucleophilic sites . This architecture supports efficient synthesis of ether-linked PEG conjugates for solubility enhancement, ester-linked prodrugs for controlled release, or biotin/fluorophore conjugates for chemical biology probe development. The established HPLC separation protocol using a Newcrom R1 reverse-phase column with MeCN/water/phosphoric acid provides a validated quality control method for monitoring derivatization efficiency and product purity . Non-hydroxylated analogs such as 2-methyl-1H-naphth[1,2-d]imidazole lack this addressable handle entirely, precluding their use in bioconjugation workflows.

Anti-Inflammatory Lead Optimization: Hydroxylated Naphthoimidazole Scaffold with Distinct IP Positioning

US Patent 4,411,907 specifically claims 3H-naphtho[1,2-d]imidazole derivatives with hydroxyl or alkoxy substitution on the naphthalene ring as anti-inflammatory, analgesic, and antipyretic agents, establishing a patent-protected activity space for hydroxylated variants distinct from the C2-aryl/N3-alkyl cardiovascular and CNS depressant patent families . The 8-hydroxyl group of the target compound aligns with this pharmacophoric requirement and offers a synthetic entry point for generating alkoxy and acyloxy analogs within the claimed anti-inflammatory series. Procuring the specific 8-hydroxy regioisomer—rather than alternative hydroxylation patterns (e.g., 1-hydroxy or 2-hydroxy naphthoimidazoles)—ensures structural fidelity to the lead series described in the patent literature, which is critical for SAR reproducibility and IP diligence in industrial anti-inflammatory drug discovery programs.

Quote Request

Request a Quote for Naphth(1,2-d)imidazol-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.